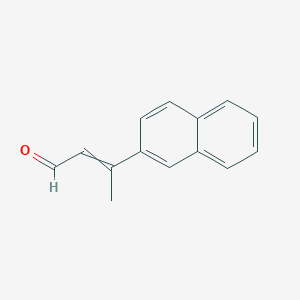
N-(Naphthalene-2-carbonyl)-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalene-2-carbonyl)-D-phenylalanine: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring fused to a phenylalanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalene-2-carbonyl)-D-phenylalanine typically involves the condensation of naphthalene-2-carboxylic acid with D-phenylalanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Naphthalene-2-carbonyl)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenes with reduced functional groups.
Substitution: Formation of substituted naphthalenes with various functional groups.
Applications De Recherche Scientifique
Chemistry: N-(Naphthalene-2-carbonyl)-D-phenylalanine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It is used in the design of enzyme inhibitors and as a probe for studying protein-ligand interactions .
Medicine: It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of N-(Naphthalene-2-carbonyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Naphthalene-2-carboxylic acid: A precursor in the synthesis of N-(Naphthalene-2-carbonyl)-D-phenylalanine.
D-Phenylalanine: An amino acid that is part of the structure of this compound.
Naphthalene-2-carbonyl chloride: Used in the synthesis of various naphthalene derivatives.
Uniqueness: this compound is unique due to its combined structural features of naphthalene and phenylalanine. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
86808-12-0 |
|---|---|
Formule moléculaire |
C20H17NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2R)-2-(naphthalene-2-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H17NO3/c22-19(17-11-10-15-8-4-5-9-16(15)13-17)21-18(20(23)24)12-14-6-2-1-3-7-14/h1-11,13,18H,12H2,(H,21,22)(H,23,24)/t18-/m1/s1 |
Clé InChI |
UMCDCAWZCLGRDK-GOSISDBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


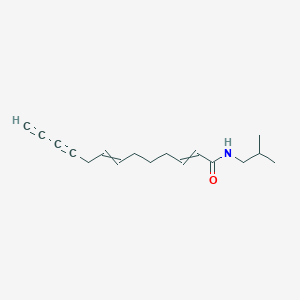

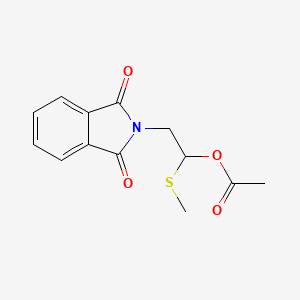
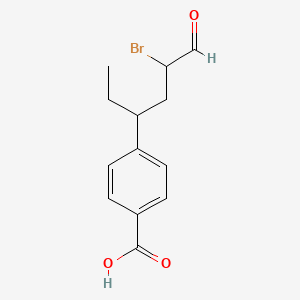

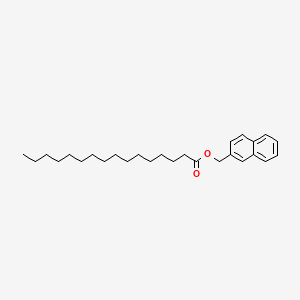
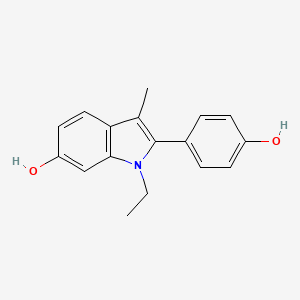


![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)


![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
